![molecular formula C11H12N2O B1394959 6-(Cyclobutylmethoxy)nicotinonitrile CAS No. 1235441-52-7](/img/structure/B1394959.png)
6-(Cyclobutylmethoxy)nicotinonitrile
Overview
Description
6-(Cyclobutylmethoxy)nicotinonitrile is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 g/mol .
Molecular Structure Analysis
The InChI code for 6-(Cyclobutylmethoxy)nicotinonitrile is 1S/C11H12N2O/c12-6-10-4-5-11(13-7-10)14-8-9-2-1-3-9/h4-5,7,9H,1-3,8H2 .Scientific Research Applications
Chemical Synthesis and Drug Development
6-(Cyclobutylmethoxy)nicotinonitrile: is a valuable building block in organic chemistry, particularly in the synthesis of various nicotinonitrile derivatives. These derivatives are crucial intermediates in the development of a wide range of pharmaceutical compounds . The compound’s ability to act as a precursor in the synthesis of complex molecules makes it an indispensable tool in drug discovery and development processes.
Material Science
In material science, 6-(Cyclobutylmethoxy)nicotinonitrile can be utilized in the creation of new materials with potential applications in electronics and nanotechnology . Its molecular structure could be key in developing novel polymers or coatings with unique electrical or optical properties.
Biological Studies
This compound is used in biological studies to understand cell biology and biochemistry at the molecular level . It may serve as a molecular probe or a reagent in assays to track biological processes or to inhibit specific enzymes or receptors during research.
Pharmacology
In pharmacology, 6-(Cyclobutylmethoxy)nicotinonitrile is explored for its therapeutic potential. It could be a lead compound for the development of new medications, given its structural features that allow for interaction with various biological targets .
Photophysical Research
The compound’s photophysical properties are of interest in the study of light-induced chemical reactions. Researchers can use 6-(Cyclobutylmethoxy)nicotinonitrile to investigate fluorescence, energy transfer, and other photophysical phenomena .
Industrial Applications
While specific industrial uses of 6-(Cyclobutylmethoxy)nicotinonitrile are not widely documented, its role as a chemical intermediate suggests potential in various manufacturing processes, such as the production of agrochemicals, dyes, and pigments .
properties
IUPAC Name |
6-(cyclobutylmethoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-6-10-4-5-11(13-7-10)14-8-9-2-1-3-9/h4-5,7,9H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREXJZKCFRQBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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